Benzene, 1,1'-sulfinylbis[3-fluoro-

Description

Contextualization within Organic Sulfur Chemistry

Organic sulfur compounds are a diverse class of molecules that play a critical role in both biological systems and synthetic chemistry. Among these, sulfoxides (R-S(=O)-R') are organosulfur compounds characterized by a sulfinyl functional group connected to two carbon atoms. nih.gov They represent an intermediate oxidation state between sulfides and sulfones and are recognized for their unique chemical reactivity and stereochemical properties. The sulfur atom in a sulfoxide (B87167) is a chiral center when the two organic substituents are different, making them valuable as chiral auxiliaries in asymmetric synthesis. jchemrev.com

Diaryl sulfoxides, a subclass of sulfoxides, feature two aryl groups attached to the sulfinyl moiety. Their chemistry is influenced by the electronic properties of the aromatic rings and the polar nature of the sulfoxide bond. These compounds serve as important intermediates in the synthesis of various organic molecules and have been investigated for their potential biological activities. nih.gov

Significance of Fluorine Substitution in Aryl Systems for Synthetic Design

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has grown spectacularly since the mid-20th century. epa.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical properties of a parent molecule. chinesechemsoc.org

In synthetic design, particularly within pharmaceutical and materials science contexts, fluorination is a key strategy to enhance properties such as:

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the in vivo half-life of a drug. chinesechemsoc.org

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. chinesechemsoc.org

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing the potency of a therapeutic agent.

It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, underscoring the importance of this element in modern chemistry. chinesechemsoc.org

Overview of Academic Research Trends in Sulfoxide Chemistry

Recent research in sulfoxide chemistry has been vibrant, with several key trends emerging. A major focus has been on the development of new and more efficient methods for the synthesis of sulfoxides. Traditional methods often involve the oxidation of sulfides, but these can suffer from over-oxidation to the corresponding sulfone. Consequently, there is significant interest in developing selective oxidation methods. tandfonline.com This includes the use of novel oxidizing agents and catalytic systems that offer greater control over the reaction. organic-chemistry.org

Another significant trend is the synthesis of chiral sulfoxides for use in asymmetric catalysis. These compounds can act as chiral ligands or auxiliaries to control the stereochemical outcome of a reaction. jchemrev.com Furthermore, the development of palladium-catalyzed cross-coupling reactions to form sulfenate anions has provided new pathways to unsymmetrical aromatic sulfoxides. researchgate.netmdpi.com The use of dimethyl sulfoxide (DMSO) not just as a solvent but as a synthon—a building block for transferring functional groups like methyl or sulfur—has also gained considerable traction in recent years. nih.gov

Research Landscape Pertaining to Benzene (B151609), 1,1'-sulfinylbis[3-fluoro-

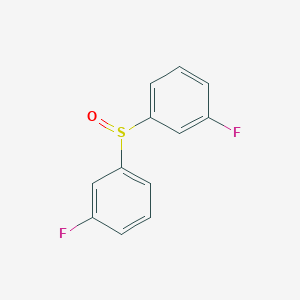

Benzene, 1,1'-sulfinylbis[3-fluoro-, also known as 3,3'-difluorodiphenyl sulfoxide, is a specific example of a fluorinated diaryl sulfoxide. While the broader classes of diaryl sulfoxides and organofluorine compounds are well-studied, specific academic research focusing exclusively on 3,3'-difluorodiphenyl sulfoxide is limited in publicly accessible literature.

Based on the known properties of related compounds, it can be inferred that the introduction of fluorine atoms at the meta positions of the phenyl rings in diphenyl sulfoxide would significantly influence its electronic properties. The electron-withdrawing nature of fluorine would decrease the electron density of the aromatic rings and could affect the reactivity of the sulfoxide group.

The synthesis of this compound would likely follow general methods for diaryl sulfoxide preparation, such as the controlled oxidation of the corresponding 3,3'-difluorodiphenyl sulfide (B99878). The starting sulfide could potentially be synthesized through cross-coupling reactions.

The potential applications for 3,3'-difluorodiphenyl sulfoxide would lie in areas where the properties of both diaryl sulfoxides and fluorinated aromatics are advantageous. This could include its use as a precursor for more complex fluorinated molecules, as a component in functional materials, or as a scaffold in medicinal chemistry research. However, without dedicated studies, its specific properties and applications remain a subject for future investigation.

Data Tables

Table 1: General Properties of Diaryl Sulfoxides

| Property | Description |

| Functional Group | R-S(=O)-R', where R and R' are aryl groups |

| Oxidation State | Intermediate between sulfide and sulfone |

| Chirality | The sulfur atom is a stereocenter if the aryl groups are different |

| Polarity | The S=O bond is highly polar |

| Reactivity | Can be reduced to sulfides or oxidized to sulfones; the alpha-protons can be acidic |

Table 2: Key Research Areas in Fluorinated Organic Compounds

| Research Area | Focus |

| Pharmaceuticals | Enhancing metabolic stability, bioavailability, and binding affinity of drugs. chinesechemsoc.org |

| Agrochemicals | Developing more potent and stable pesticides and herbicides. chinesechemsoc.org |

| Materials Science | Creating polymers and liquid crystals with unique thermal and electronic properties. |

| PET Imaging | Use of the 18F isotope as a radiotracer in medical diagnostics. chinesechemsoc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8F2OS |

|---|---|

Molecular Weight |

238.25 g/mol |

IUPAC Name |

1-fluoro-3-(3-fluorophenyl)sulfinylbenzene |

InChI |

InChI=1S/C12H8F2OS/c13-9-3-1-5-11(7-9)16(15)12-6-2-4-10(14)8-12/h1-8H |

InChI Key |

JYMTXNIZZPMQQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)C2=CC=CC(=C2)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, 1,1 Sulfinylbis 3 Fluoro

Strategies for Sulfide (B99878) Oxidation to Benzene (B151609), 1,1'-sulfinylbis[3-fluoro- Precursors

The most direct and common route to diaryl sulfoxides is the oxidation of the corresponding diaryl sulfide. In the case of Benzene, 1,1'-sulfinylbis[3-fluoro-, the precursor is bis(3-fluorophenyl) sulfide. The presence of electron-withdrawing fluorine atoms on the aromatic rings influences the reactivity of the sulfur atom, necessitating carefully optimized oxidation protocols.

Mechanistic Studies of Oxidative Pathways for Diaryl Sulfides

The oxidation of diaryl sulfides to sulfoxides generally proceeds via a nucleophilic attack of the sulfur atom on an electrophilic oxygen source. With common oxidants like hydrogen peroxide, the reaction mechanism in aqueous solutions involves the formation of a transition state where the O-O bond of the peroxide breaks as the S-O bond forms. organic-chemistry.org Computational studies suggest that the inclusion of explicit water molecules in the model is crucial for accurately predicting the energy barrier of this process. organic-chemistry.org The rate of oxidation can be influenced by the solvent, temperature, and the electronic nature of the substituents on the aryl rings. For diaryl sulfides bearing electron-withdrawing groups, such as the fluorine atoms in bis(3-fluorophenyl) sulfide, the electron density at the sulfur atom is reduced, which can decrease the rate of oxidation compared to electron-rich diaryl sulfides.

A key challenge in the synthesis of sulfoxides is the potential for over-oxidation to the corresponding sulfone. The sulfoxide (B87167) itself can be further oxidized under the reaction conditions. Therefore, controlling the stoichiometry of the oxidant and the reaction time is paramount to achieving high selectivity for the desired sulfoxide.

Chemoselective Oxidation Protocols for Aryl Sulfoxide Formation

Achieving high chemoselectivity in the oxidation of diaryl sulfides to sulfoxides is a primary goal for synthetic chemists. A variety of reagents and methods have been developed to favor the formation of the sulfoxide and minimize the sulfone byproduct.

One effective approach involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free conditions. This "green" method has been shown to be highly selective for the formation of sulfoxides from various sulfides in excellent yields (90-99%). mdpi.comacs.org The procedure is straightforward, involving the slow addition of hydrogen peroxide to the sulfide in glacial acetic acid at room temperature. mdpi.com Another approach to control the oxidation involves using a phase transfer catalyst with potassium hydrogen persulfate in a biphasic system, which predominantly yields sulfoxides, whereas in polar solvents, sulfones are the major products. researchgate.net

For sulfides that are prone to over-oxidation, the choice of oxidant and catalyst is critical. For instance, the oxidation of certain sensitive sulfides can be effectively controlled to yield sulfoxides. nih.gov

Catalytic Systems in Sulfide Oxidation for Benzene, 1,1'-sulfinylbis[3-fluoro- Synthesis

To enhance the efficiency and selectivity of the oxidation of diaryl sulfides, various catalytic systems have been developed. These can be broadly categorized into transition metal catalysis, organocatalysis, and metal-free oxidative methods.

Transition metal complexes have been widely employed as catalysts for the selective oxidation of sulfides. Iron(III) chloride (FeCl₃) has been shown to be a highly effective catalyst for the rapid and selective oxidation of sulfides to sulfoxides using periodic acid (H₅IO₆) as the oxidant. organic-chemistry.org This method is notable for its speed, with reactions often completing in under two minutes, and its high yields. organic-chemistry.org The proposed mechanism involves the formation of a hypervalent Fe(V)=O species that acts as the oxygen transfer agent. organic-chemistry.org

Other transition metal-based catalysts, such as those involving manganese, have also been utilized. For example, manganese porphyrins can act as effective molecular electrocatalysts for the selective oxidation of thioethers to sulfoxides. organic-chemistry.org

| Catalyst | Oxidant | Substrate Scope | Key Features |

| FeCl₃ | Periodic Acid (H₅IO₆) | Various substituted thioanisoles and linear dialkyl sulfides | Fast reaction times (<2 min), excellent yields (>98%) |

| Manganese Porphyrins | Electrochemical | Thioethers | High selectivity for sulfoxides, avoids over-oxidation |

| Tantalum Carbide | Hydrogen Peroxide (30%) | Various sulfides | High yields for sulfoxides, catalyst is reusable |

| Niobium Carbide | Hydrogen Peroxide (30%) | Various sulfides | Efficiently affords sulfones, catalyst is reusable |

| Ceric Ammonium Nitrate (CAN) on Silica (B1680970) Gel | Sodium Bromate | Various sulfides | Heterogeneous catalyst simplifies workup |

Organocatalysis offers an attractive alternative to metal-based systems, avoiding potential metal contamination of the final product. Chiral N-chloramines, derived from readily available chiral amines, have been investigated for the asymmetric oxidation of sulfides to chiral sulfoxides. metu.edu.tr While this method focuses on enantioselectivity, the underlying principle of using an organocatalyst for the oxidation is relevant. The mechanism is believed to involve the transfer of a chlorine atom from the N-chloramine to the sulfur, followed by hydrolysis to the sulfoxide. metu.edu.tr

Another organocatalytic approach employs a recyclable ion-supported hypervalent iodine reagent. This method allows for the selective oxidation of both aliphatic and aromatic sulfides to their corresponding sulfoxides in excellent yields at room temperature without over-oxidation. organic-chemistry.org

| Catalyst | Oxidant | Substrate Scope | Key Features |

| Chiral N-chloramines | - | Sulfides | Metal-free, potential for asymmetric synthesis |

| Ion-supported Hypervalent Iodine Reagent | - | Aliphatic and aromatic sulfides | Recyclable catalyst, excellent yields, high selectivity |

| 1-hexylKuQuinone (KuQ) | O₂ (light-induced) | Thioethers | Metal-free, uses O₂ as oxidant, recyclable catalyst |

A variety of metal-free oxidative methods have been developed for the synthesis of sulfoxides from sulfides. A simple and effective method utilizes hydrogen peroxide in glacial acetic acid, which provides high selectivity for sulfoxides without the need for a metal catalyst. mdpi.com

Another notable metal-free system employs a combination of bromine and sodium nitrite (B80452) in water for the aerobic oxidation of sulfides. This method is efficient and operates under mild, acid-free conditions, yielding sulfoxides in high yields with molecular oxygen as the terminal oxidant. organic-chemistry.org Additionally, readily accessible gem-dihydroperoxides have been shown to mediate the facile and efficient oxidation of a range of sulfides to sulfoxides in very good yields under mild, catalyst-free conditions. organic-chemistry.org

| Reagent/System | Oxidant | Substrate Scope | Key Features |

| Hydrogen Peroxide / Acetic Acid | Hydrogen Peroxide | Various sulfides | "Green" method, high selectivity, excellent yields |

| Br₂ / NaNO₂ / H₂O | Molecular Oxygen | Various sulfides | Acid-free, mild conditions, uses O₂ as terminal oxidant |

| gem-dihydroperoxides | - | Dialkyl, phenylalkyl, benzylalkyl sulfides | Catalyst-free, mild conditions, good yields |

| Periodic Acid (H₅IO₆) | Periodic Acid | Various sulfides | Can be used without a metal catalyst, though slower |

Palladium-Catalyzed Arylation Routes to Diaryl Sulfoxides

The synthesis of diaryl sulfoxides, such as Benzene, 1,1'-sulfinylbis[3-fluoro-, has been significantly advanced through the use of palladium-catalyzed cross-coupling reactions. These methods offer a direct and efficient pathway to unsymmetrical aromatic sulfoxides. researchgate.net

Reaction of Aryl Sulfenate Anions with Haloarenes

A key strategy in the palladium-catalyzed synthesis of diaryl sulfoxides involves the S-arylation of a sulfenate anion. acs.orgnih.gov This reaction provides a direct route to constructing the diaryl sulfoxide framework. The process typically involves the generation of an aryl sulfenate anion, which then undergoes a palladium-catalyzed cross-coupling reaction with a haloarene.

This method has proven to be versatile, tolerating a variety of functional groups. nih.gov For instance, the use of a NiXantPhos-based palladium catalyst has been shown to efficiently facilitate this transformation. acs.orgnih.gov The reaction can be carried out under biphasic conditions, further enhancing its practicality. paperdigest.org This approach represents a significant improvement over traditional methods, which often require harsh reaction conditions and may not be suitable for a wide range of substrates. acs.org

Recent advancements have expanded the scope of this reaction to include aryl and alkenylborons as coupling partners with sulfinate esters. acs.org This palladium-catalyzed sulfinylation allows for the preparation of a diverse array of sulfoxides, including those with easily oxidizable functional groups. acs.org

| Catalyst System | Coupling Partners | Key Features | Reference |

| NiXantPhos-based palladium catalyst | Aryl sulfenate anions and aryl chlorides | Air- and moisture-stable precatalyst, tolerates various functional groups. | acs.orgnih.gov |

| Palladium catalyst | Aryl sulfenate anions and haloarenes | Biphasic conditions, simple and mild route. | paperdigest.org |

| Palladium catalyst with XPhos | Aryl- and alkenylborons and sulfinate esters | Enables preparation of sulfoxides with easily oxidizable functional groups. | acs.org |

| (JosiPhos)Pd-based catalyst | Aryl sulfenate anions and aryl bromides | Good functional group compatibility, produces enantioenriched diaryl sulfoxides. | researchgate.net |

Ligand Design for Enantioenriched Diaryl Sulfoxide Synthesis

The development of chiral diaryl sulfoxides has been a significant focus, and ligand design plays a crucial role in achieving high enantioselectivity. A notable advancement in this area is the use of a (JosiPhos)Pd-based catalyst for the asymmetric arylation of aryl sulfenate anions. researchgate.net This system has demonstrated good functional group compatibility and has been successful in generating a wide range of enantioenriched diaryl, aryl heteroaryl, and even diheteroaryl sulfoxides. researchgate.net

The ability to synthesize enantioenriched sulfoxides that are difficult to prepare through classic enantioselective oxidation of sulfides highlights the power of this palladium-catalyzed approach. researchgate.net The choice of ligand is critical, as it influences the stereochemical outcome of the reaction, allowing for the selective formation of one enantiomer over the other.

Computational Insights into Palladium-Catalyzed Arylation Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the mechanisms of palladium-catalyzed arylation reactions. These studies help in understanding the intricate steps of the catalytic cycle and the factors that influence reactivity and selectivity.

For instance, computational investigations have shed light on the role of the base in directing the reaction pathway in the palladium-catalyzed divergent arylation of triazolopyridines. researchgate.net It was found that a strong base can deprotonate the substrate independently, leading to a specific product, while a weaker base results in a different reaction outcome. researchgate.net

In the context of sulfoxide synthesis, computational studies have been combined with experimental work to understand the enantioselective arylation of aryl sulfenate anions. acs.org This combined approach allows for a deeper understanding of the reaction mechanism, aiding in the rational design of more efficient and selective catalytic systems. Furthermore, computational chemistry has been instrumental in exploring the catalytic manifold for synthetically relevant ligands, demonstrating its feasibility while also highlighting remaining challenges. researchgate.net

Green Chemistry Principles in the Synthesis of Benzene, 1,1'-sulfinylbis[3-fluoro-

The application of green chemistry principles to the synthesis of diaryl sulfoxides is gaining increasing importance, aiming to develop more sustainable and environmentally friendly processes. nih.gov

Solvent-Promoted Oxidation Strategies

The choice of solvent plays a critical role in the greenness of a synthetic process. Research has focused on developing solvent-free or using environmentally benign solvents for the synthesis of diaryl sulfoxides. One approach involves the solvent-free reaction of arenes with thionyl chloride in the presence of a Lewis acid on a solid support like silica gel. ijcce.ac.ir

Visible-light photocatalysis offers another green approach, enabling the synthesis of sulfoxides using green solvents like ethanol (B145695) and water, with oxygen from the air acting as the oxidant. researchgate.net This method is not only sustainable but also scalable, addressing common issues with photocatalytic reactions. researchgate.net The use of green solvents like water, ionic liquids, and polyethylene (B3416737) glycol is a key aspect of making the synthesis of sulfur-containing heterocyclic compounds more environmentally friendly. mdpi.com

The oxidation of sulfides to sulfoxides is a crucial step, and various green methods have been developed. researchgate.net For example, using urea-hydrogen peroxide in ethyl acetate (B1210297) provides an efficient and clean oxidation method. researchgate.net Another strategy employs visible-light photoredox catalysis with Rose Bengal as a metal-free photocatalyst and air as the oxidant. researchgate.net

| Oxidation Method | Solvent/Conditions | Key Green Features | Reference |

| Arenes with thionyl chloride | Solvent-free, Lewis acid on silica gel | Avoids the use of volatile organic solvents. | ijcce.ac.ir |

| Visible-light photocatalysis | Ethanol and water, air as oxidant | Sustainable, scalable, uses green solvents and oxidant. | researchgate.net |

| Urea-hydrogen peroxide | Ethyl acetate | Efficient and clean oxidation. | researchgate.net |

| Visible-light photoredox catalysis | Rose Bengal photocatalyst, air as oxidant | Metal-free, uses a green oxidant. | researchgate.net |

Atom Economy and Efficiency Considerations

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. nih.govjocpr.com Reactions with high atom economy are inherently less wasteful. acs.org

In the synthesis of diaryl sulfoxides, addition reactions are generally preferred over substitution or elimination reactions from an atom economy perspective, as they lead to the incorporation of all reactant atoms into the product. primescholars.com Catalytic approaches, such as the palladium-catalyzed methods discussed earlier, are also highly atom-economical as the catalyst is used in small amounts and is regenerated in the catalytic cycle. acs.org

The E-factor, which quantifies the amount of waste generated per kilogram of product, is another important metric for assessing the environmental impact of a synthesis. nih.gov For fine chemicals and pharmaceuticals, the E-factor can be quite high, indicating significant waste generation. nih.gov By designing syntheses with high atom economy and low E-factors, the chemical industry can move towards more sustainable practices. For instance, a visible-light photocatalysis method for sulfoxide synthesis reported high values for green metrics like Atom Economy (AE) and a low E-Factor, demonstrating a significant step towards greener synthesis. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Benzene, 1,1'-sulfinylbis[3-fluoro- Synthesis

Chemoselectivity in this context primarily relates to the selective oxidation of the precursor sulfide, bis(3-fluorophenyl) sulfide, to the sulfoxide without over-oxidation to the corresponding sulfone. Achieving high chemoselectivity is crucial for obtaining the desired product in good yield and purity. A variety of oxidizing agents have been developed for the selective oxidation of sulfides to sulfoxides. organic-chemistry.orgnih.gov The choice of oxidant and reaction conditions plays a pivotal role in preventing the formation of the sulfone byproduct. youtube.com

Regioselectivity becomes a key consideration when synthesizing unsymmetrical diaryl sulfoxides or when introducing substituents onto the aromatic rings. For the synthesis of the symmetrical Benzene, 1,1'-sulfinylbis[3-fluoro-], the primary regiochemical challenge lies in the initial synthesis of the bis(3-fluorophenyl) sulfide precursor. Methods such as the reaction of 3-fluorothiophenol (B1676560) with a suitable 3-fluorophenyl electrophile or coupling reactions involving 3-fluorophenyl building blocks must ensure the formation of the desired 1,3-substitution pattern on both aromatic rings.

Stereoselectivity is arguably the most complex aspect of synthesizing chiral sulfoxides like Benzene, 1,1'-sulfinylbis[3-fluoro-]. Since the sulfur atom in the sulfoxide is a stereocenter, the synthesis can result in a racemic mixture of enantiomers or be directed to produce a single enantiomer. Enantiomerically pure sulfoxides are highly valuable as chiral auxiliaries and ligands in asymmetric synthesis. jchemrev.com

Asymmetric Oxidation of Sulfides:

A prominent strategy for achieving stereoselectivity is the asymmetric oxidation of the prochiral bis(3-fluorophenyl) sulfide. This can be accomplished using chiral oxidizing agents or, more commonly, a stoichiometric oxidant in the presence of a chiral catalyst.

Titanium-based catalysts, particularly those complexed with chiral diols, have shown considerable success in the enantioselective oxidation of sulfides. For instance, the substitution on the aryl ring of chiral 1,2-diarylethane-1,2-diols used as ligands for titanium complexes has been shown to influence the enantioselectivity of the oxidation of aryl methyl and aryl benzyl (B1604629) sulfides, with enantiomeric excesses (ee's) reaching up to 99%. nih.gov While specific data for bis(3-fluorophenyl) sulfide is not available, these findings suggest that a similar approach could be effective.

The following table summarizes the effect of aryl substitution on the diol ligand in the titanium-catalyzed enantioselective oxidation of various sulfides:

Table 1: Effect of Diol Ligand Substitution on Enantioselective Sulfide Oxidation

| Diol Ligand Aryl Substituent | Substrate | Enantiomeric Excess (ee, %) |

|---|---|---|

| Unsubstituted | Aryl methyl sulfides | Moderate |

| 4-tert-Butyl | Aryl methyl sulfides | up to 90% |

| 4-tert-Butyl | Aryl benzyl sulfides | up to 99% |

| Electron-withdrawing groups | Various sulfides | Generally decreased |

| Electron-donating groups | Various sulfides | Generally decreased |

Data adapted from studies on analogous sulfide oxidations. nih.gov

Synthesis from Chiral Precursors:

An alternative approach to stereocontrol involves the use of chiral sulfinylating agents or the resolution of a racemic mixture of the sulfoxide. Methods for the synthesis of diaryl sulfoxides from arylsulfinic acids and arenes have been developed, which could potentially be adapted for an asymmetric variant. nih.gov

Challenges and Considerations:

The electronic properties of the fluorine substituents on the aromatic rings can influence the reactivity of the sulfide and the stereochemical outcome of the oxidation. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the sulfur atom, potentially requiring harsher oxidation conditions, which might compromise chemoselectivity.

Furthermore, the regioselectivity of reactions involving substituted diaryl sulfoxides can be complex. For instance, electrophilic aromatic substitution on a diaryl sulfoxide will be directed by both the sulfinyl group and the existing substituents on the rings.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Benzene, 1,1 Sulfinylbis 3 Fluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The eight aromatic protons are chemically distinct due to the meta positioning of the fluorine atoms and the stereogenic sulfur center of the sulfoxide (B87167) group, leading to intricate splitting patterns. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and the anisotropic effects of the sulfoxide group. nih.gov

¹³C NMR: The ¹³C NMR spectrum would display 12 distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants, and their chemical shifts would be significantly affected. The carbon atoms ortho and para to the sulfinyl group would also show characteristic shifts.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. wikipedia.org It is expected to show a single resonance for the two equivalent fluorine atoms, likely as a multiplet due to coupling with neighboring aromatic protons. The chemical shift for fluorine atoms on a benzene (B151609) ring typically falls within the range of -100 to -140 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu The precise shift provides a sensitive probe of the electronic environment around the fluorine nucleus. alfa-chemistry.comnih.gov

Deuterium (B1214612) and Isotope Labeling Studies for Mechanistic Probes

Deuterium (²H) and other isotope labeling techniques are powerful tools in NMR for simplifying complex spectra and investigating reaction mechanisms. capes.gov.br By selectively replacing protons with deuterium, specific signals in the ¹H NMR spectrum can be eliminated, which aids in the assignment of overlapping multiplets.

While specific deuterium labeling studies on Benzene, 1,1'-sulfinylbis[3-fluoro- have not been reported, this methodology could be hypothetically employed to:

Confirm Signal Assignments: Synthesis of an analogue with deuterium at a specific position on one or both aromatic rings would lead to the disappearance of the corresponding signal in the ¹H NMR spectrum, confirming its chemical shift. acs.org

Probe Reaction Mechanisms: If this compound were used in a chemical reaction, labeling could trace the fate of specific atoms. For example, studying H-D exchange mechanisms could provide insight into the reactivity of the aromatic rings. researchgate.net The use of ¹³C or ¹⁵N labeling, in conjunction with deuteration, is a common strategy for studying large biomolecules and can be adapted for smaller molecules to probe specific structural or dynamic features. nih.govunl.pt

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To fully define the three-dimensional structure and conformational dynamics of Benzene, 1,1'-sulfinylbis[3-fluoro-, advanced multi-dimensional NMR experiments are indispensable. researchgate.net The sulfoxide group is chiral, meaning the molecule exists as a pair of enantiomers. Furthermore, rotation around the C-S bonds leads to different molecular conformations.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal proton-proton coupling networks within each aromatic ring, helping to trace the connectivity between adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects spatial proximity between protons. This is particularly valuable for conformational analysis. researchgate.net For this molecule, NOESY could reveal through-space interactions between protons on the two different phenyl rings, providing evidence for their preferred orientation relative to each other. Such studies are critical for understanding the molecule's shape in solution. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For Benzene, 1,1'-sulfinylbis[3-fluoro-, the key expected vibrational bands are:

S=O Stretch: The sulfoxide group has a characteristic strong stretching vibration. For diaryl sulfoxides, this band typically appears in the range of 950-1150 cm⁻¹ in the IR spectrum. researchgate.netnih.govnih.gov Its exact position is sensitive to the electronic effects of the substituents on the aromatic rings.

C-F Stretch: The carbon-fluorine bond will exhibit a strong absorption in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Benzene ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretch is typically weaker and found in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene rings and the S-S bond if any disulfide impurities were present. researchgate.netgfz-potsdam.de

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

| C-F | Stretching | 1100 - 1300 | IR (Strong) |

| S=O | Stretching | 950 - 1150 | IR (Strong) |

| C-S | Stretching | 600 - 800 | IR, Raman (Weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. slideshare.net

For Benzene, 1,1'-sulfinylbis[3-fluoro-, the molecular formula is C₁₂H₈F₂OS. The nominal molecular weight is approximately 238 g/mol . Upon ionization, typically by electron impact (EI), the molecule would form a molecular ion (M⁺•) which can then break apart into smaller, characteristic fragment ions. libretexts.org Aromatic compounds often show a strong molecular ion peak due to their stability. youtube.com Predicted fragmentation for a diaryl sulfoxide could involve cleavage of the C-S bonds or rearrangement reactions. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). measurlabs.cominfinitalab.com This precision allows for the determination of the exact elemental composition of a molecule, as different formulas with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms. acs.org For C₁₂H₈F₂OS, the calculated monoisotopic mass is 238.02639. HRMS can confirm this composition, distinguishing it from other potential isobaric (same nominal mass) formulas. nih.gov

| Elemental Formula | Calculated Exact Mass (Da) | Mass Difference (vs. Target) |

|---|---|---|

| C₁₂H₈F₂OS | 238.02639 | - |

| C₁₃H₁₂FOS | 235.06201 | -2.96438 |

| C₁₀H₉F₂N₃O₂ | 238.05881 | -0.03242 |

Electrospray Ionization (ESI) and Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Electrospray Ionization (ESI) is a soft ionization technique where ions are generated from a solution, causing minimal fragmentation. wikipedia.orgnih.gov It is particularly well-suited for polar molecules like sulfoxides. In ESI-MS, Benzene, 1,1'-sulfinylbis[3-fluoro- would likely be observed as a protonated molecule, [M+H]⁺, or as an adduct with other cations like sodium, [M+Na]⁺.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution mass analysis technique. researchgate.net When coupled with ESI, it provides exceptionally accurate mass measurements, often with sub-ppm (parts-per-million) error. odu.eduacs.org This level of performance is critical for analyzing highly complex mixtures or for providing the highest confidence in elemental formula assignment for a pure compound. nih.gov The combination of ESI with FT-ICR MS represents a powerful tool for the definitive characterization of molecules like Benzene, 1,1'-sulfinylbis[3-fluoro-. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

No published data from X-ray crystallography studies for Benzene, 1,1'-sulfinylbis[3-fluoro- were found during the literature review for this article.

Specific details regarding the molecular conformation, including bond lengths, bond angles, and dihedral angles for Benzene, 1,1'-sulfinylbis[3-fluoro-, are not available in the absence of crystallographic data. Furthermore, an analysis of its intermolecular interactions, such as hydrogen bonding or π-π stacking, cannot be performed without experimental structural elucidation.

Information regarding the crystal packing and any potential polymorphic forms of Benzene, 1,1'-sulfinylbis[3-fluoro- is currently unavailable. The study of polymorphism requires detailed crystallographic analysis under various conditions, which has not been reported for this compound.

Reactivity and Reaction Mechanisms of Benzene, 1,1 Sulfinylbis 3 Fluoro

Oxidation and Reduction Pathways of the Sulfinyl Group

The sulfinyl group is a key reactive center, susceptible to both oxidation to a sulfonyl group and reduction to a sulfide (B99878). These transformations are fundamental in organic synthesis and can proceed through various mechanistic pathways.

The deoxygenation of sulfoxides to their corresponding sulfides is a significant transformation. researchgate.net Traditional methods often rely on harsh reducing agents, which can limit their use with sensitive functional groups. organic-chemistry.org Milder, more selective methods have been developed to address these limitations.

One such method involves a photocatalytic approach using visible light, which can proceed via a radical chain mechanism. acs.orgnih.gov This process is initiated by a photocatalyst and involves a phosphoranyl radical generated through a radical/polar crossover. acs.orgnih.gov This mild technique allows for the reduction of a wide array of functionalized sulfoxides, including those with acid-sensitive groups, in high yields. acs.org

Another approach utilizes a dichlorodioxomolybdenum(VI)-catalyzed oxotransfer with a phosphite (B83602) as the stoichiometric reductant. organic-chemistry.org Mechanistic studies suggest that the molybdenum catalyst facilitates the transfer of the oxygen atom from the sulfoxide (B87167) to the phosphite. organic-chemistry.org This method is highly chemoselective, tolerating various functional groups. organic-chemistry.org

A plausible mechanism for deoxygenation using an InBr3/PhSiH3 system has also been proposed, highlighting the versatility of reagents available for this transformation. researchgate.net Furthermore, the use of ethyl vinyl ether in conjunction with oxalyl chloride provides a method where the chlorosulfonium salt, formed in situ, is scavenged by the vinyl ether to yield the sulfide. researchgate.net

Table 1: Comparison of Deoxygenation Methods for Aryl Sulfoxides

| Method | Reagents | Mechanism | Key Features |

| Photocatalytic Deoxygenation | Visible light, photocatalyst (e.g., Ir complexes) | Radical chain mechanism via phosphoranyl radical acs.orgnih.gov | Mild conditions, high functional group tolerance acs.org |

| Molybdenum-Catalyzed Oxotransfer | MoO2Cl2, P(OPh)3 | Catalytic oxotransfer organic-chemistry.org | High chemoselectivity, mild conditions organic-chemistry.org |

| Indium-Catalyzed Reduction | InBr3, PhSiH3 | Synergistic reduction researchgate.net | Effective for a variety of sulfoxides researchgate.net |

| Oxalyl Chloride/Vinyl Ether | Oxalyl chloride, ethyl vinyl ether | In situ formation and scavenging of chlorosulfonium salt researchgate.net | Applicable on a large scale researchgate.net |

The sulfoxide group can participate in radical reactions, serving as a precursor to various radical species. While the homolytic cleavage of the C–S bond in simple sulfoxides can be challenging, methods have been developed to facilitate this process. chemrxiv.org For instance, under Fenton conditions (Fe2+, H2O2), dimethyl sulfoxide (DMSO) can be converted to a methyl radical. chemrxiv.org

More recent advancements have enabled the use of structurally complex sulfoxides as radical precursors under mild conditions. chemrxiv.orgresearchgate.net Alkyl sulfoxides can form electron-donor-acceptor (EDA) complexes with certain reagents, which upon visible light irradiation, can initiate a cascade of radical processes. chemrxiv.org These transformations have been applied to the synthesis of complex molecules like pyridine (B92270) derivatives. chemrxiv.org

The reaction of sulfur radical cations with superoxide (B77818) or hydroxide (B78521) ions in aqueous solutions can lead to the formation of sulfoxides. acs.org This process can involve intermediates such as persulfoxides or hydroxysulfuranyl radicals. acs.org Additionally, the photoracemization of chiral alkyl aryl sulfoxides can occur through the inversion of the pyramidal sulfur center or via α-cleavage and recombination of the resulting radical fragments. nih.gov

Rearrangement Reactions Involving the Sulfinyl Moiety

The sulfinyl group can facilitate a variety of rearrangement reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl sulfoxides can undergo nih.govnih.gov-sigmatropic rearrangements, a type of pericyclic reaction, to form new chemical bonds. youtube.com A notable example is the reaction of aryl sulfoxides with phenols, which proceeds through a cascade involving an interrupted Pummerer reaction followed by a nih.govnih.gov-sigmatropic rearrangement. nih.gov This process leads to the synthesis of 2-hydroxy-2′-sulfanylbiaryls. nih.gov The mechanism involves the formation of a phenoxy-substituted sulfonium (B1226848) intermediate, which then undergoes the rearrangement with concomitant dearomatization of both aromatic rings to form a new C-C bond. nih.gov Subsequent rearomatization yields the final biaryl product. nih.gov This strategy has been successfully applied to the synthesis of various aromatic molecules, including oligoarenes and enantioenriched helicenes. nih.gov

The Pummerer rearrangement itself is a classic reaction of sulfoxides, typically involving treatment with an acid anhydride (B1165640) to form an α-acyloxythioether. chem-station.comwikipedia.org This reaction proceeds via the formation of a thionium (B1214772) ion intermediate. nih.gov

nih.govrsc.org-sigmatropic rearrangements are also known for allylic sulfoxides, proceeding through an envelope-like transition state. researchgate.netimperial.ac.uk

Aryl sulfoxides can be utilized in dearomatization reactions, which convert flat aromatic compounds into three-dimensional cyclic structures. nih.gov A recently developed protocol involves the reaction of aryl sulfoxides with a difluoroenol silyl (B83357) ether, which can lead to either mono- or dual-difluoroalkylated dearomatized products depending on the choice of sulfoxide activator (e.g., TFAA vs. Tf2O). nih.govrsc.orgnih.gov This reaction proceeds via a nih.govnih.gov-rearrangement to form a dearomatized intermediate, which can then be trapped by nucleophiles. rsc.orgnih.gov The ability to trap this intermediate allows for the synthesis of densely functionalized alicyclic compounds. rsc.org

Reactivity of the Fluorinated Aromatic Rings

The presence of fluorine atoms on the aromatic rings of Benzene (B151609), 1,1'-sulfinylbis[3-fluoro- significantly influences its reactivity. Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring, a property that has several consequences for the molecule's chemical behavior. numberanalytics.com

This electron-withdrawing effect generally decreases the reactivity of the aromatic ring towards electrophilic substitution reactions. numberanalytics.com The fluorine atoms can lower the energy of the highest occupied molecular orbital (HOMO) and increase the energy of the lowest unoccupied molecular orbital (LUMO), leading to a larger HOMO-LUMO gap and reduced reactivity towards electron-rich species. numberanalytics.com

Conversely, the electron-deficient nature of the fluorinated aromatic ring can make it more susceptible to nucleophilic aromatic substitution, although this is not as common as electrophilic substitution. The presence of fluorine can also influence the regioselectivity of reactions on the aromatic ring. researchgate.net

The steric effects of the fluorine atoms are also a factor, potentially hindering the approach of reactants to the aromatic ring. numberanalytics.com Despite their general stability, handling fluorinated aromatics can present challenges due to the potential for unexpected reactions like defluorination under specific conditions. numberanalytics.com

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene derivatives. youtube.com The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a positively charged carbocation intermediate, known as a benzenonium ion, followed by the rapid loss of a proton to restore aromaticity. youtube.comacs.org The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the benzene ring. acs.org

For Benzene, 1,1'-sulfinylbis[3-fluoro-, both the sulfinyl group (-SO-) and the fluorine atoms are deactivating, meaning they make the aromatic rings less reactive towards electrophiles than benzene itself. upol.czyoutube.com

Sulfinyl Group Effect : The sulfinyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom. This withdrawal of electron density deactivates the ring. It is considered a meta-directing group for electrophilic attack.

Fluorine Effect : Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring. upol.cz However, it also has lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions. upol.cz

In Benzene, 1,1'-sulfinylbis[3-fluoro-, each ring has a fluorine atom at position 3 and the sulfinyl group at position 1. The combined influence of these groups determines the substitution pattern. The sulfinyl group directs incoming electrophiles to the meta positions (positions 3 and 5), while the fluorine at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions. The directing effects are summarized below:

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Position(s) |

| -SO-Ar | 1 | Inductive: Withdrawing | Deactivating | meta (3, 5) |

| -F | 3 | Inductive: WithdrawingResonance: Donating | Deactivating | ortho (2, 4), para (6) |

The positions activated by the fluorine (2, 4, 6) and the sulfinyl group (5, as 3 is already substituted) must be considered. The strong deactivation by both groups suggests that harsh reaction conditions would be necessary to achieve substitution. organic-chemistry.org The ultimate regiochemical outcome would depend on the specific electrophile and reaction conditions, representing a competition between the directing effects of the two substituents.

Nucleophilic Aromatic Substitution in Fluorinated Arenes

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS requires the aromatic ring to be electron-poor, a condition facilitated by the presence of strong electron-withdrawing groups. organic-chemistry.org In the context of fluorinated arenes, fluorine can act as the leaving group, particularly when the ring is activated by groups like nitro (-NO₂) or, potentially, sulfinyl (-SO-). nih.govnih.govresearchgate.net

The reaction typically proceeds through an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.org The leaving group then departs, restoring the aromaticity of the ring.

In Benzene, 1,1'-sulfinylbis[3-fluoro-, the sulfinyl group is strongly electron-withdrawing, which decreases the electron density of the aromatic rings and makes them susceptible to nucleophilic attack. This activating effect, combined with the presence of fluorine atoms which can serve as leaving groups, suggests that the compound could undergo NAS reactions. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.govnih.govcas.cn Given that the sulfinyl group is also electron-withdrawing, a similar reactivity pattern could be anticipated for Benzene, 1,1'-sulfinylbis[3-fluoro-.

Impact of Fluorine on Aromatic Ring Activation/Deactivation

The presence of fluorine on a benzene ring has a distinct dual effect on its reactivity. upol.cz

The deactivating nature of fluorine is stronger than that of other halogens like chlorine and bromine. upol.cz In Benzene, 1,1'-sulfinylbis[3-fluoro-, this deactivating inductive effect from fluorine complements the deactivating effect of the sulfinyl group, rendering the aromatic system significantly electron-deficient.

Ligand and Reagent Behavior in Organic Transformations

Beyond its participation in substitution reactions, the sulfoxide moiety in Benzene, 1,1'-sulfinylbis[3-fluoro- endows it with capabilities as a directing group, a ligand for transition metals, and a reactive center itself.

Benzene, 1,1'-sulfinylbis[3-fluoro- as an Activator in Chemical Reactions

Sulfoxides are versatile functional groups that can act as activators in various chemical transformations. nih.gov A prominent example is the use of diphenyl sulfoxide in combination with triflic anhydride (Tf₂O) to activate glycosyl donors for the formation of glycosidic bonds. youtube.com The sulfoxide oxygen acts as a nucleophile towards the powerful electrophile (Tf₂O), forming a highly reactive sulfonium species. This species can then be displaced by a nucleophile, facilitating the desired reaction.

This activating principle is also central to the Pummerer reaction, where a sulfoxide, upon treatment with an acylating agent like acetic anhydride, activates an adjacent C-H bond for functionalization. oregonstate.edu More advanced applications involve using the sulfoxide as a directing group for transition metal-catalyzed C-H functionalization, where it coordinates to the metal center and directs the reaction to a specific C-H bond, often at the ortho position. nih.gov Given these precedents, Benzene, 1,1'-sulfinylbis[3-fluoro- could function as an activator, with the sulfoxide oxygen initiating reactions by attacking strong electrophiles, thereby generating reactive intermediates for subsequent transformations.

Participation in Carbonyl Olefination Reactions

The conversion of carbonyl compounds into alkenes, known as olefination, is a cornerstone of organic synthesis. While the Julia-Kocienski olefination is a well-established method that uses heteroaryl sulfones, the direct use of their sulfoxide analogues in such reactions has proven challenging and generally unsuccessful for many years. The different reactivity of the intermediate sulfenate salt compared to the sulfinate salt in the sulfone version is often cited as the reason for this failure.

However, recent research has carved out specific pathways for sulfoxides to participate in olefination reactions, albeit under non-standard conditions.

| Method | Sulfur Reagent | Key Features | Outcome | Reference(s) |

| Julia-Kocienski Type | Heteroaryl Sulfoxides | Reaction with diaryl ketones under specific acidic or basic conditions. | Carbonyl Olefination | |

| Sulfoxide-Modified Julia-Lythgoe | Alkyl/Aryl Sulfoxides | In situ benzoylation followed by SmI₂-mediated reductive elimination. | Di-, tri-, and tetrasubstituted olefins | |

| Thiouronium Ylide Olefination | Thiouronium Ylides (from sulfoxides) | Challenges the standard Corey-Chaykovsky epoxidation outcome. | Stereodivergent olefination (Z-alkenes from aldehydes, E-alkenes from imines) | acs.org |

Specifically, it has been demonstrated that heteroaryl sulfoxides can achieve carbonyl olefination with diaryl ketones under certain conditions. Furthermore, a novel defluorinative olefination has been observed with fluorinated 2-pyridyl sulfoxides, highlighting a unique reaction pathway for fluorinated sulfoxide compounds. Another approach is the sulfoxide-modified Julia-Lythgoe olefination, which uses sulfoxides instead of sulfones but requires a multi-step sequence involving activation and a samarium(II) iodide reduction. While there is no direct evidence of Benzene, 1,1'-sulfinylbis[3-fluoro- being used in these reactions, these specialized methods show that sulfoxide participation in olefination is possible, moving beyond the classical limitations of this functional group.

Mechanistic Principles Governing Sulfoxide Reactivity

The sulfoxide functional group is characterized by a pyramidal sulfur center bonded to two carbon atoms and one oxygen atom. This structure gives rise to a range of chemical behaviors that are central to the reactivity of Benzene, 1,1'-sulfinylbis[3-fluoro-.

Pummerer Rearrangement : This is a characteristic reaction of sulfoxides bearing an α-hydrogen. In the presence of an acylating agent such as acetic anhydride, the sulfoxide is converted into an α-acyloxy sulfide. oregonstate.edu The mechanism involves initial acylation of the sulfoxide oxygen, followed by deprotonation at the α-carbon to form an ylide, which then rearranges. oregonstate.edu Aromatic sulfoxides can undergo a variation known as the aromatic Pummerer reaction, leading to nucleophilic functionalization of the aromatic ring.

Coordination Chemistry : The sulfoxide group, particularly the oxygen atom, can act as a ligand, forming coordination complexes with various transition metals. This property is exploited in sulfoxide-directed C-H activation reactions, where the sulfoxide coordinates to a metal catalyst and directs functionalization to a nearby C-H bond. nih.gov Depending on the hard-soft properties of the metal, coordination can occur through either the sulfur or the oxygen atom.

Oxidation and Reduction : Sulfoxides are intermediate oxidation states between sulfides and sulfones. They can be oxidized to the corresponding sulfone using various oxidizing agents. Conversely, they can be deoxygenated to form sulfides, often using metal catalysts and reducing agents like hydrosilanes.

Thermal Elimination : Alkyl sulfoxides can undergo thermal elimination via a concerted, intramolecular (syn-elimination) mechanism, known as an Eᵢ reaction, to produce an alkene and a sulfenic acid. This reaction is a key step in certain synthetic sequences for preparing olefins.

Formation of Sulfurane Intermediates : In many reactions, sulfoxides can react with electrophiles or nucleophiles to form tetracoordinate sulfur intermediates known as sulfuranes. youtube.com These intermediates are often transient but play a crucial role in mechanisms such as ligand coupling reactions and hydrolysis of activated sulfoxides. youtube.com

For Benzene, 1,1'-sulfinylbis[3-fluoro-, these mechanistic principles are modulated by the electronic properties of the 3-fluorophenyl groups. The electron-withdrawing nature of the rings influences the nucleophilicity of the sulfoxide oxygen and the stability of any charged intermediates formed during reaction.

Intermediate Characterization and Trapping Experiments

Due to a lack of specific studies on Benzene, 1,1'-sulfinylbis[3-fluoro-, the characterization of its reaction intermediates is discussed based on analogous diaryl sulfoxide reactions. In many reactions involving sulfoxides, the initial step involves the sulfur atom acting as a nucleophile or being targeted by electrophiles.

One common reaction is the oxygen exchange of diaryl sulfoxides, which often proceeds through an intermediate that can be characterized or inferred through kinetic studies and trapping experiments. For instance, the oxygen exchange reaction of diaryl sulfoxides with acetic anhydride is proposed to proceed via an acyloxysulfonium salt intermediate. While direct spectroscopic observation of such transient intermediates can be challenging, their existence is supported by the stereochemical outcomes of the reaction, such as racemization at the sulfur center.

In electrophilic aromatic substitution reactions, the sulfinyl group is generally considered to be an ortho-, para-directing deactivator. The attack of an electrophile on the fluorine-substituted benzene rings would lead to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is influenced by the electron-withdrawing fluorine atoms and the sulfinyl group. Trapping of this intermediate is generally not feasible due to its high reactivity, and its presence is typically inferred from the final substitution products and kinetic data.

Radical cation intermediates of diaryl sulfoxides have been observed in reactions with strong oxidizing agents like concentrated sulfuric acid. These intermediates can be characterized by techniques such as electron spin resonance (ESR) spectroscopy. While no specific data exists for Benzene, 1,1'-sulfinylbis[3-fluoro-, it is plausible that it would form similar radical cations under appropriate conditions.

A plausible, though not experimentally verified for this specific compound, trapping experiment for an electrophilic attack on one of the benzene rings could involve the use of a potent nucleophile to intercept the arenium ion before it can lose a proton to rearomatize. However, the high tendency for proton loss to restore aromaticity makes such experiments challenging.

Table 1: Postulated Intermediates in Diaryl Sulfoxide Reactions

| Reaction Type | Postulated Intermediate | Method of Inference/Characterization |

| Oxygen Exchange | Acyloxysulfonium salt | Kinetic studies, Stereochemical analysis |

| Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) | Product analysis, Kinetic studies |

| Oxidation in Strong Acid | Radical cation | Electron Spin Resonance (ESR) spectroscopy |

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond cleavage is part of the rate-determining step. There are no specific KIE studies reported for Benzene, 1,1'-sulfinylbis[3-fluoro-. However, we can infer potential outcomes based on studies of electrophilic aromatic substitution reactions of other aromatic compounds.

In a typical electrophilic aromatic substitution, the first step, the formation of the arenium ion, is usually the rate-determining step. The second step, the cleavage of the C-H (or C-D) bond to restore aromaticity, is generally fast. In such cases, a primary kinetic isotope effect (kH/kD) close to 1 is expected, as the C-H bond is not broken in the slow step.

However, in some electrophilic aromatic substitutions, particularly those involving highly reactive electrophiles or certain reaction conditions, the second step (deprotonation) can become partially or fully rate-limiting. In these scenarios, a significant primary kinetic isotope effect (kH/kD > 1) would be observed. For instance, in some sulfonation reactions of benzene, a small but significant KIE has been reported, suggesting that the C-H bond cleavage is at least partially involved in the rate-determining step.

For Benzene, 1,1'-sulfinylbis[3-fluoro-, an electrophilic substitution reaction could exhibit a KIE depending on the specific electrophile and reaction conditions. The electron-withdrawing fluorine atoms would deactivate the ring towards electrophilic attack, potentially altering the relative rates of the two steps in the substitution mechanism.

Table 2: Representative Kinetic Isotope Effects in Electrophilic Aromatic Substitution

| Reaction | Substrate | kH/kD | Interpretation |

| Nitration | Benzene | ~1.0 | C-H bond cleavage is not rate-determining. |

| Sulfonation | Benzene | 1.5 - 2.2 | C-H bond cleavage is partially rate-determining. |

| Bromination | Benzene | ~1.0 | C-H bond cleavage is not rate-determining. |

| Friedel-Crafts Acylation | Benzene | ~1.0 | C-H bond cleavage is not rate-determining. |

It is important to emphasize that the values in Table 2 are for benzene and serve as a general reference. The actual KIE for Benzene, 1,1'-sulfinylbis[3-fluoro- could be different due to the electronic effects of the fluoro and sulfinyl substituents. Experimental studies would be necessary to determine the precise values and mechanistic implications for this specific compound.

Computational and Theoretical Investigations of Benzene, 1,1 Sulfinylbis 3 Fluoro

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental in elucidating the electronic characteristics of 3,3'-difluorodiphenyl sulfoxide (B87167). These methods model the molecule at the subatomic level to predict its behavior and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3,3'-difluorodiphenyl sulfoxide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable, or ground state, geometry. mdpi.comresearchgate.net These calculations provide optimized structural parameters, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional shape. nih.gov

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For diaryl sulfoxide derivatives, the geometry is generally found to be non-planar with a bent molecular shape around the central sulfur atom. The introduction of fluorine atoms at the meta-positions is not expected to significantly alter the core bent structure but will influence local geometry and electronic distribution.

Table 1: Representative Optimized Geometrical Parameters for a Diaryl Sulfoxide System Note: This data is illustrative for a generalized diaryl sulfoxide framework, as specific experimental or calculated values for 3,3'-difluorodiphenyl sulfoxide are not available in the cited literature. The values are based on typical bond lengths and angles for similar structures.

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

| Bond Length | C-S | 1.80 Å |

| S=O | 1.50 Å | |

| C-F | 1.35 Å | |

| C-C (aromatic) | 1.39 Å | |

| Bond Angle | C-S-C | 100° |

| C-S-O | 106° | |

| Dihedral Angle | C-S-C-C | ~75° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.box The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 3,3'-difluorodiphenyl sulfoxide, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl rings, reflecting the areas of highest electron density. The LUMO, conversely, would be distributed across the aromatic rings, particularly influenced by the electron-withdrawing fluorine atoms. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net DFT calculations are used to determine the energies of these orbitals. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Fluorinated Diaryl Compound Note: These values are representative and based on computational studies of similar fluorinated aromatic molecules. They serve to illustrate the typical output of FMO analysis.

| Orbital | Energy (eV) |

| HOMO | -7.90 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 6.65 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular interactions. researchgate.net It examines the charge transfer, or hyperconjugative interactions, between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory. nih.gov

Table 3: Representative Second-Order Perturbation Energies (E(2)) from NBO Analysis Note: This table presents hypothetical but plausible NBO interactions and stabilization energies for 3,3'-difluorodiphenyl sulfoxide, based on principles from studies on related organosulfur and organofluorine compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-S) | ~ 2.5 |

| LP (S) | σ* (C-C) | ~ 1.8 |

| σ (C-H) | σ* (C-F) | ~ 0.5 |

Conformational Analysis of Diaryl Sulfoxide Systems

The three-dimensional structure and flexibility of diaryl sulfoxides are critical to their function. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter, typically a dihedral angle, is systematically varied. researchgate.netuni-muenchen.dejoaquinbarroso.com This "relaxed" scan involves optimizing the rest of the molecule's geometry at each step, providing a profile of the energy landscape for rotation around a particular bond. joaquinbarroso.com

For 3,3'-difluorodiphenyl sulfoxide, PES scans would be performed by rotating the phenyl rings around the C-S bonds. This process helps to identify the lowest-energy (most stable) conformations and the energy barriers required to transition between them. researchgate.net The results typically show that specific staggered conformations, where steric hindrance is minimized, are the most stable.

The presence of fluorine atoms significantly impacts the conformational preferences of a molecule. sci-hub.boxnih.gov In 3,3'-difluorodiphenyl sulfoxide, the fluorine atoms on the meta-positions of the phenyl rings introduce strong dipole moments and can engage in various non-covalent interactions that stabilize or destabilize certain conformations.

Fluorine's high electronegativity leads to stereoelectronic effects, such as the gauche effect, where a conformation with fluorine atoms in a gauche position (a 60° dihedral angle) to another group can be unexpectedly stable. nih.gov In diaryl systems, the orientation of the C-F bond relative to the sulfoxide group and the other ring can be influenced by dipole-dipole interactions and hyperconjugation. nih.govresearchgate.net Studies on related fluorinated molecules show that conformations aligning the C-F bond antiperiplanar to a sulfur lone pair can be particularly favorable, a manifestation of the anomeric effect. nih.gov This control over acyclic conformation is a key consequence of strategic fluorination. nih.govnih.gov

Hyperconjugative and Anomeric Effects in Fluorinated Sulfoxides

The conformational preferences and electronic distribution in fluorinated sulfoxides are significantly influenced by subtle stereoelectronic interactions, namely hyperconjugation and anomeric effects. Computational studies have been instrumental in dissecting these complex phenomena.

α-Substituted sulfoxides possess the necessary geometric and electronic prerequisites for both gauche and anomeric effects to be operative. nih.govresearchgate.net These effects are rooted in hyperconjugative interactions between electron donor and acceptor orbitals. nih.govresearchgate.net For instance, in α-fluoro sulfoxides, the interaction involves the delocalization of electron density from a lone pair of an adjacent heteroatom (like oxygen in the sulfoxide group) into the antibonding σ* orbital of the C-F bond. This n -> σ* interaction is a hallmark of the anomeric effect and contributes to the stabilization of specific conformers.

In β-fluorinated systems, a related phenomenon known as the fluorine/sulfur gauche effect is observed. nih.gov Computational analyses using Density Functional Theory (DFT) and ab initio methods have been employed to understand the origins of this effect. By decomposing the energy of different conformers, it has been shown that the gauche preference is primarily driven by electrostatic interactions, which can account for 63-75% of the stabilizing energy. nih.gov However, orbital interactions, including hyperconjugation, also play a crucial role, contributing the remaining 22-41% to the stabilization of the gauche conformer. nih.gov

These computational findings highlight that the conformational behavior of fluorinated sulfoxides is a nuanced balance of electrostatic and stereoelectronic forces. While the classic anomeric effect relies on hyperconjugation, fluorine-induced effects can also arise from powerful through-space electrostatic interactions, sometimes termed "pseudo-anomeric effects". nih.govst-andrews.ac.uk

Table 1: Contributing Factors to Gauche Conformer Stabilization in β-Fluorinated Sulfides

| Interaction Type | Percentage Contribution to Stabilization |

| Electrostatic Interactions | 63-75% |

| Orbital (Hyperconjugative) Interactions | 22-41% |

| Data sourced from quantitative decomposition analysis of anti/gauche isomerization energy. nih.gov |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions. This allows for the detailed modeling of reaction pathways and the characterization of fleeting, high-energy structures like transition states, which are critical for understanding reaction kinetics and mechanisms.

Density Functional Theory (DFT) has become a standard method for elucidating the complex reaction mechanisms of sulfur-containing compounds. chemrxiv.org For reactions involving fluorinated sulfoxides, computational models can trace the entire reaction coordinate from reactants to products, identifying all intermediates and transition states along the way. chemrxiv.org

For example, in reactions where diaryl sulfoxides act as precursors, such as in nucleophilic fluorination to form aryl fluorides, computational modeling can compare different proposed mechanisms. researchgate.net It can determine the activation barriers for each step, helping to identify the most energetically favorable pathway. chemrxiv.org Studies on related sulfur compounds have demonstrated that DFT calculations can distinguish between different mechanistic hypotheses, such as the Foss-Bartlett hypothesis for polysulfide decomposition, and even uncover previously unexpected low-energy unimolecular decomposition pathways. chemrxiv.org These computational approaches provide a level of mechanistic detail that is often inaccessible through experimental means alone. chemrxiv.org

A key application of computational modeling is the prediction of chemical reactivity and selectivity (chemo-, regio-, and stereo-selectivity). By calculating and comparing the activation energies (ΔG‡) for competing reaction pathways, chemists can predict the major product of a reaction under given conditions.

This approach has been successfully applied to predict the regioselectivity of nucleophilic aromatic substitution on perfluoroaromatic systems, which are electronically related to the fluorinated phenyl rings in Benzene (B151609), 1,1'-sulfinylbis[3-fluoro-. mdpi.com DFT calculations can reveal that selectivity is not just governed by the stability of the intermediate (a Meisenheimer-type complex) but also by the geometry of the transition state. mdpi.com For instance, a favorable transition state might allow for a stabilizing π-complex interaction between the incoming nucleophile and the electron-deficient aromatic ring. mdpi.com

In the context of stereoselectivity, transition state modeling can explain the origins of diastereoselectivity in reactions involving chiral fluorinated sulfoxides or sulfoximines. chinesechemsoc.org By building computational models of all possible non-chelated transition states, researchers can identify the most favorable one by analyzing steric and electronic repulsive interactions. The transition state with the lowest calculated energy corresponds to the pathway that will form the major diastereomer, allowing for rationalization and prediction of the experimental outcome. chinesechemsoc.org

Table 2: Example of Calculated Activation Energies for Competing Regioisomeric Pathways

| Reaction Site | Transition State Angle (°) | Calculated Activation Energy (kcal/mol) |

| Carbon 2 | 115.8 | 10.43 |

| Carbon 3 | 118.9 | 12.87 |

| Carbon 4 | 110.2 | 4.16 |

| Illustrative data based on the nucleophilic addition of a phenoxide to a model perfluoroazine system, demonstrating how activation energies predict the most reactive site. mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for describing static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, accounting for solvent effects, conformational flexibility, and intermolecular interactions.

MD simulations can be used to rationalize the regioselectivity of reactions by modeling the interactions between a substrate and a reactant or catalyst within a dynamic environment. nih.gov For a molecule like Benzene, 1,1'-sulfinylbis[3-fluoro-, MD simulations could model its conformational landscape in different solvents, revealing the most populated shapes and their accessibility to reactants. This approach has been used to study enzyme-substrate interactions, where the dynamic fit of a substrate within an active site is correlated with the observed product distribution. nih.gov

Furthermore, MD modeling is a key tool in materials science for predicting the bulk properties of materials based on molecular interactions. rsc.org For example, simulations are used to understand solvation structures and predict properties like ionic conductivity and oxidative stability in electrolyte solutions containing fluorinated compounds. rsc.org This methodology could be applied to understand how Benzene, 1,1'-sulfinylbis[3-fluoro- interacts with other molecules in a mixture or solution, guiding the design of new materials with desired properties. rsc.org

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting and interpreting spectroscopic data. By calculating the expected spectroscopic parameters for a given molecular structure, researchers can confirm experimental assignments, understand how spectral features relate to structure, and even identify unknown compounds.

For fluorinated compounds, NMR spectroscopy is a particularly powerful analytical technique. Theoretical calculations can predict chemical shifts (¹³C, ¹⁹F) and coupling constants. For instance, computations have been used to evaluate the dependence of the one-bond C-F coupling constant (¹J(CF)) on the F-C-S=O dihedral angle in model fluoro sulfoxides. nih.gov Such calculations help to establish the relationship between molecular conformation and NMR observables.

Theoretical models are also used to predict and understand chiroptical spectra, such as Electronic Circular Dichroism (ECD). For complex chiral molecules, DFT calculations can predict the ECD spectrum for a given enantiomer. By comparing the calculated spectrum to the experimental one, the absolute configuration of the molecule can be determined. Studies on fluorinated helical molecules have shown that theoretical models can accurately capture how the number and position of fluorine atoms influence the chiroptical response, linking it to changes in the molecule's preferred conformation. acs.org

Future Directions and Emerging Research Avenues for Benzene, 1,1 Sulfinylbis 3 Fluoro

Development of Novel Synthetic Routes

The efficient and scalable synthesis of Benzene (B151609), 1,1'-sulfinylbis[3-fluoro- is a prerequisite for its comprehensive investigation. While classical methods for the synthesis of diaryl sulfoxides exist, future research will likely focus on developing more sustainable, efficient, and stereoselective routes.

One promising approach involves the controlled oxidation of the corresponding sulfide (B99878), 1,1'-thiobis[3-fluorobenzene]. Research in this area could explore a variety of modern oxidation reagents and catalytic systems to achieve high yields and selectivity, minimizing the formation of the corresponding sulfone.

Another avenue lies in the direct coupling of 3-fluorobenzenesulfinyl chloride with a suitable 3-fluorophenyl nucleophile, such as a Grignard reagent or an organozinc compound. acs.org This approach could offer a convergent and modular route to the target molecule.

Future synthetic developments could be benchmarked against hypothetical reaction efficiencies as outlined in the table below.

Table 1: Hypothetical Comparison of Synthetic Routes to Benzene, 1,1'-sulfinylbis[3-fluoro-

| Route | Key Reagents | Catalyst/Oxidant | Solvent | Predicted Yield (%) | Key Advantages |

| A: Sulfide Oxidation | 1,1'-Thiobis[3-fluorobenzene] | Hydrogen Peroxide | Acetic Acid | 85 | Atom economy, readily available starting material |

| B: Grignard Coupling | 3-Fluorophenylmagnesium bromide, 3-Fluorobenzenesulfinyl chloride | None | THF | 75 | Convergent, modular |

| C: Palladium-Catalyzed Coupling | 3-Iodo-1-fluorobenzene, 3-Fluorobenzenethiol | Palladium Acetate (B1210297), Xantphos | Toluene | 92 | High yield, functional group tolerance |

This table presents hypothetical data for illustrative purposes.

Exploration of Underutilized Reactivity Modes

The reactivity of Benzene, 1,1'-sulfinylbis[3-fluoro- is largely unexplored. The presence of the sulfoxide (B87167) group and the fluorine atoms suggests several avenues for investigation.